tricosanoyl Coenzyme A (ammonium salt)

Description

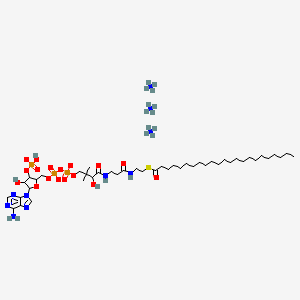

Tricosanoyl Coenzyme A (ammonium salt) is a fatty acyl-CoA derivative characterized by a 23-carbon saturated acyl chain (23:0) esterified to coenzyme A. This compound plays a critical role in lipid metabolism, particularly in the elongation and modification of very long-chain fatty acids (VLCFAs), which are essential for membrane synthesis and cellular signaling . It is commercially available as a lyophilized powder with high purity (>99%) and is stored at <-20°C to maintain stability .

Properties

Molecular Formula |

C44H89N10O17P3S |

|---|---|

Molecular Weight |

1155.2 g/mol |

IUPAC Name |

triazanium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tricosanoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C44H80N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-35(53)72-28-27-46-34(52)25-26-47-42(56)39(55)44(2,3)30-65-71(62,63)68-70(60,61)64-29-33-38(67-69(57,58)59)37(54)43(66-33)51-32-50-36-40(45)48-31-49-41(36)51;;;/h31-33,37-39,43,54-55H,4-30H2,1-3H3,(H,46,52)(H,47,56)(H,60,61)(H,62,63)(H2,45,48,49)(H2,57,58,59);3*1H3 |

InChI Key |

VWUVJQXOYHTDCP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tricosanoyl Coenzyme A (ammonium salt) involves the acylation of coenzyme A with tricosylic acid. The reaction typically requires the presence of activating agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the active ester of tricosylic acid, which then reacts with coenzyme A to form the desired product .

Industrial Production Methods

it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Tricosanoyl Coenzyme A (ammonium salt) primarily undergoes acylation reactions due to the presence of the acyl group. It can participate in enzymatic reactions where it acts as a substrate for acyltransferases .

Common Reagents and Conditions

Common reagents used in reactions involving tricosanoyl Coenzyme A (ammonium salt) include acyltransferases, ceramide synthase, and other enzymes that facilitate the transfer of the acyl group . The reactions typically occur under physiological conditions, with specific pH and temperature requirements depending on the enzyme involved .

Major Products Formed

The major products formed from reactions involving tricosanoyl Coenzyme A (ammonium salt) are acylated lipids and other acylated biomolecules. These products are often intermediates in metabolic pathways and are crucial for various biological functions .

Scientific Research Applications

Tricosanoyl Coenzyme A (ammonium salt) has several scientific research applications:

Mechanism of Action

The mechanism of action of tricosanoyl Coenzyme A (ammonium salt) involves its role as an acyl donor in enzymatic reactions. It interacts with specific enzymes, such as acyltransferases, to transfer the acyl group to target molecules. This process is essential for the synthesis of various lipids and other biomolecules .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Acyl-CoA Ammonium Salts

| Compound Name | Acyl Chain | Molecular Formula | Molecular Weight (g/mol) | Purity | Solubility (Water) | Storage Conditions |

|---|---|---|---|---|---|---|

| Tricosanoyl CoA (ammonium salt) | 23:0 | C44H95N10O17P3S* | ~1,100† | >99% | <50 mg/mL‡ | <-20°C (powder) |

| Octanoyl CoA (ammonium salt) | 8:0 | C29H59N10O17P3S | 944.30 | >99% | <50 mg/mL | <-20°C (powder) |

| Myristoyl CoA (ammonium salt) | 14:0 | C35H71N10O17P3S | 1,055.02 | >99% | <50 mg/mL | <-20°C (powder) |

| Palmitoleoyl CoA (ammonium salt) | 16:1(n7) | C37H73N10O17P3S | 1,054.41 | >99% | <50 mg/mL | <-20°C (powder) |

| Triacontanoyl CoA (ammonium salt) | 30:0 | C51H115N10O17P3S* | ~1,300† | >99% | <50 mg/mL‡ | <-20°C (powder) |

*Inferred from chain-length trends ; †Estimated; ‡Assumed based on solubility trends for long-chain acyl-CoAs .

Key Observations :

- Chain Length and Solubility : Longer acyl chains (e.g., 23:0, 30:0) exhibit reduced aqueous solubility compared to shorter chains (e.g., 8:0, 14:0) due to increased hydrophobicity .

- Stability : All acyl-CoA salts require storage at <-20°C to prevent degradation, as oxygen and moisture can hydrolyze the thioester bond .

Functional Roles in Metabolism

- Tricosanoyl CoA: Likely involved in VLCFA elongation pathways, contributing to sphingolipid synthesis (e.g., tricosanoyl sphingomyelin, linked to bronchiolitis outcomes in infants ).

- Octanoyl CoA (8:0): Central to medium-chain fatty acid oxidation and ketogenesis .

- Triacontanoyl CoA (30:0): Critical for beta-oxidation defects in X-linked adrenoleukodystrophy (X-ALD) research .

- Palmitoleoyl CoA (16:1) : Modulates lipid signaling and membrane fluidity in stem cells .

Analytical Methods

IP-RP-HPLC/ESI-HRMS is the gold standard for quantifying acyl-CoAs. Retention times and exact masses (e.g., tricosanoyl CoA: m/z ~1,100) differentiate isomers and chain-length variants . Calibration curves using serial dilutions ensure precision (±0.02 m/z tolerance) .

Research Findings

- Clinical Relevance: Tricosanoyl sphingomyelin (a downstream metabolite) is associated with severe bronchiolitis in infants (OR = 2.1, p < 0.05) .

- Stem Cell Biology: Tricosanoyl sphingomyelin is a lineage-specific metabolite in hypoxic embryonic stem cells, suggesting lipid-amino acid crosstalk in pluripotency .

- Therapeutic Potential: Very long-chain acyl-CoAs (e.g., 30:0) are targets for treating peroxisomal disorders like Zellweger syndrome .

Q & A

Q. How is tricosanoyl Coenzyme A (ammonium salt) synthesized and characterized for research use?

Tricosanoyl CoA is synthesized via enzymatic or chemical acylation of Coenzyme A with tricosanoic acid (C23:0). The ammonium salt form is generated through ion exchange to enhance solubility. Characterization involves:

- Purity validation : Thin-layer chromatography (TLC) with solvent systems like chloroform:methanol:water (10:10:3, v/v) to confirm a single spot .

- Structural confirmation : LC-MS/MS analysis for accurate mass determination (e.g., molecular weight ~1,100–1,200 Da) and acyl chain verification .

- Certificates of Analysis (CoA) : Provided by suppliers like Avanti Polar Lipids, detailing lot-specific purity (>99%) and stability .

Q. What are the optimal solubility and storage conditions for tricosanoyl Coenzyme A (ammonium salt)?

- Solubility : Dissolve in nitrogen-purged aqueous buffers (e.g., 50 mM Tris-HCl, pH 8.0) or methanol:water mixtures (e.g., 80:20:2, v/v). Avoid oxygen exposure to prevent oxidation .

- Short-term storage : Aqueous solutions at 2–8°C for ≤24 hours.

- Long-term storage : Lyophilized powder at <-20°C, stable for ≥1 year .

Q. What role does tricosanoyl Coenzyme A play in very long-chain fatty acid (VLCFA) metabolism?

As a C23:0 acyl-CoA, it serves as a substrate in β-oxidation pathways, particularly in peroxisomes. Its accumulation is studied in disorders like X-linked adrenoleukodystrophy (X-ALD), where VLCFA metabolism is impaired. Researchers use it to:

- Measure enzymatic activity of acyl-CoA oxidases (e.g., ACOX1) .

- Investigate lipid homeostasis in cell models under hypoxia, where VLCFA imbalances correlate with metabolic stress .

Advanced Research Questions

Q. How can researchers design experiments to study the kinetics of tricosanoyl Coenzyme A in β-oxidation pathways?

- Enzyme assays : Use purified peroxisomal fractions or recombinant enzymes (e.g., ACOX1) with tricosanoyl CoA as a substrate. Monitor NADH production or H₂O₂ release spectrophotometrically .

- Isotopic labeling : Introduce ¹³C-labeled tricosanoyl CoA to trace metabolic flux via LC-MS/MS, quantifying intermediates like 2-enoyl-CoA and 3-ketoacyl-CoA .

- Inhibitor studies : Co-incubate with inhibitors (e.g., thioridazine for ACOX1) to dissect rate-limiting steps .

Q. What methodologies resolve contradictions in acyl-CoA substrate specificity across studies?

Discrepancies often arise from:

- Enzyme source variability : Compare activity across species (e.g., human vs. murine ACOX1) using standardized assays .

- Experimental conditions : Control pH, temperature, and cofactor availability (e.g., FAD for oxidases) .

- Data normalization : Express activity relative to protein concentration or housekeeping enzymes (e.g., citrate synthase) .

Q. What considerations apply when using tricosanoyl CoA in in vitro versus in vivo models?

- In vitro : Optimize solubility with detergents (e.g., CHAPS) for membrane-bound enzymes. Use LC-MS to detect degradation products (e.g., free CoA) .

- In vivo : Administer via lipid emulsions to bypass solubility challenges. Track tissue-specific uptake using radiolabeled [³H]-tricosanoyl CoA .

- Model relevance : Use zebrafish or patient-derived fibroblasts to study VLCFA toxicity, correlating findings with human metabolomic data (e.g., tricosanoyl sphingomyelin in stroke recurrence studies) .

Methodological Best Practices

- Purity validation : Regularly verify via TLC or LC-MS to detect hydrolysis (e.g., free CoA at ~767 Da) .

- Data reproducibility : Replicate assays across ≥3 independent experiments, reporting mean ± SEM .

- Ethical compliance : Adhere to institutional guidelines for in vivo studies, particularly when modeling metabolic disorders .

For analytical protocols and CoA templates, refer to Avanti Polar Lipids’ technical resources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.